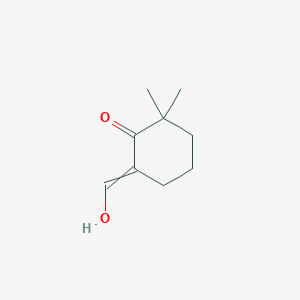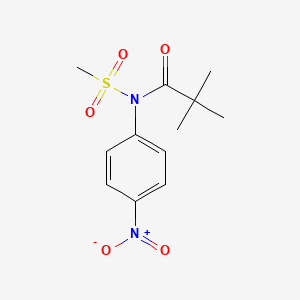
n,n-Diethyl-3-(tributylsilyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n-Diethyl-3-(tributylsilyl)propan-1-amine: is a tertiary amine with a unique structure that includes a tributylsilyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Diethyl-3-(tributylsilyl)propan-1-amine typically involves the reaction of n,n-diethyl-3-aminopropylamine with a tributylsilyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: n,n-Diethyl-3-(tributylsilyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: n,n-Diethyl-3-(tributylsilyl)propan-1-amine is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the preparation of silyl-protected amines, which are useful intermediates in various synthetic pathways .
Biology and Medicine:
Industry: In industry, this compound can be used in the production of specialty chemicals and materials, including polymers and resins. Its unique structure allows for modifications that can enhance the properties of these materials .
Wirkmechanismus
The mechanism of action of n,n-Diethyl-3-(tributylsilyl)propan-1-amine is primarily related to its ability to form stable carbon-silicon bonds. The silyl group can act as a protecting group for amines, preventing unwanted reactions during synthesis. The compound can also participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile .
Vergleich Mit ähnlichen Verbindungen
- n,n-Diethyl-3-(trimethoxysilyl)propan-1-amine
- n,n-Diethyl-3-(triethoxysilyl)propan-1-amine
- n,n-Dimethyl-3-(tributylsilyl)propan-1-amine
Uniqueness: n,n-Diethyl-3-(tributylsilyl)propan-1-amine is unique due to its tributylsilyl group, which provides steric hindrance and stability to the compound. This makes it particularly useful in reactions where other silyl groups might be too reactive or unstable .
Eigenschaften
CAS-Nummer |
60197-39-9 |
|---|---|
Molekularformel |
C19H43NSi |
Molekulargewicht |
313.6 g/mol |
IUPAC-Name |
N,N-diethyl-3-tributylsilylpropan-1-amine |
InChI |
InChI=1S/C19H43NSi/c1-6-11-16-21(17-12-7-2,18-13-8-3)19-14-15-20(9-4)10-5/h6-19H2,1-5H3 |
InChI-Schlüssel |
RJMRTLXUFMFFJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](CCCC)(CCCC)CCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one](/img/structure/B14599761.png)

![2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14599765.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide](/img/structure/B14599774.png)


![4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine](/img/structure/B14599786.png)




![Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14599814.png)

